molecular formula C6H6O4S B1524002 5-methanesulfonylfuran-2-carbaldehyde CAS No. 7132-40-3

5-methanesulfonylfuran-2-carbaldehyde

Cat. No.: B1524002
CAS No.: 7132-40-3
M. Wt: 174.18 g/mol
InChI Key: KATWEGNKOJBEPF-UHFFFAOYSA-N
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Description

5-Methanesulfonylfuran-2-carbaldehyde is a chemical compound with the molecular formula C6H6O4S and a molecular weight of 174.18 g/mol. It is known for its unique structure, which includes a furan ring substituted with a methanesulfonyl group and an aldehyde group. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methanesulfonylfuran-2-carbaldehyde can be synthesized from 2-furancarboxaldehyde, 5-(methylthio)- through oxidation. One common method involves the use of 3-chloro-benzenecarboperoxoic acid in dichloromethane at ambient temperature for 2 hours . This method yields the desired product with a good yield of 79%.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylfuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the methanesulfonyl group under mild conditions.

Major Products

    Oxidation: 5-Methanesulfonylfuran-2-carboxylic acid.

    Reduction: 5-Methanesulfonylfuran-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methanesulfonylfuran-2-carbaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes

Mechanism of Action

The mechanism of action of 5-methanesulfonylfuran-2-carbaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the methanesulfonyl group can participate in electrophilic substitution reactions. These interactions can affect molecular targets and pathways, making the compound useful in various biochemical assays and studies .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylsulfonyl-2-furancarboxaldehyde
  • 2-Furancarboxaldehyde, 5-(methylthio)-
  • 5-Methanesulfonyl-2-furanmethanol

Uniqueness

5-Methanesulfonylfuran-2-carbaldehyde is unique due to its combination of a furan ring with both a methanesulfonyl group and an aldehyde group. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-methylsulfonylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATWEGNKOJBEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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